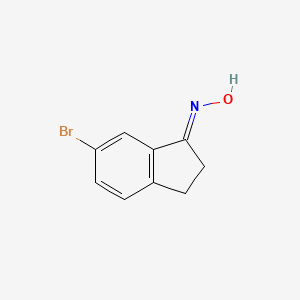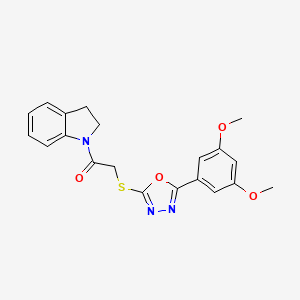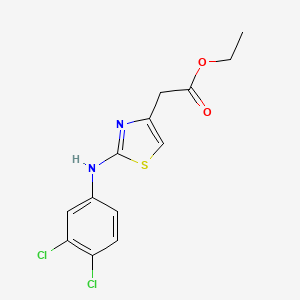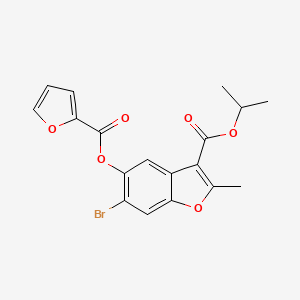
6-Bromo-2,3-dihydro-1h-inden-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-2,3-dihydro-1h-inden-1-one oxime” is a chemical compound. Its IUPAC name is 6-bromo-1-nitroso-2,3-dihydro-1H-indene . It has a molecular weight of 226.07 .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2,3-dihydro-1h-inden-1-one oxime” can be represented by the linear formula C9H8BrNO . For a detailed 3D structure, please refer to scientific databases or software that can generate 3D structures from linear formulas.Scientific Research Applications
Inhibition of Glycogen Synthase Kinase 3 (GSK3)
6-Bromoindirubin-3'-oxime (BIO), a derivative closely related to 6-Bromo-2,3-dihydro-1h-inden-1-one oxime, acts as a potent inhibitor of GSK3, a key enzyme involved in various cellular processes including cell proliferation and differentiation. Research by Cao et al. (2012) demonstrates BIO's ability to stimulate proliferation and maintain the undifferentiated state in immortalized pancreatic mesenchymal stem cells (iPMSCs), highlighting its potential in stem cell research and therapeutic applications Cao et al., 2012.
Anticancer Properties
Nicolaou et al. (2012) explored the anticancer properties of bromo-substituted indirubin derivatives, including 6-bromoindirubin-3'-oxime (6BIO), on invasive breast cancer cells. The study found that 6BIO effectively prevents proliferation and induces apoptosis through caspase-dependent and -independent pathways, offering insights into its potential as a therapeutic agent against cancer Nicolaou et al., 2012.
Cardiovascular Applications
The role of 6BIO in cardiovascular health was investigated by Guo et al. (2020), who found that it prevents myocardial aging by inducing autophagy and reducing oxidative stress, indicating its potential in treating age-related cardiac disorders Guo et al., 2020.
Material Science and Flame Retardance
Wang and Shieh (1998) developed novel epoxy resins containing specific phosphorus compounds for enhanced flame retardance and thermal stability, showcasing the application of bromine-containing compounds in creating safer and more stable materials for electronic applications Wang & Shieh, 1998.
properties
IUPAC Name |
(NE)-N-(6-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(11-12)8(6)5-7/h1,3,5,12H,2,4H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKSFBFMXXWCSH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)


![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)





![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2921937.png)
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2921938.png)